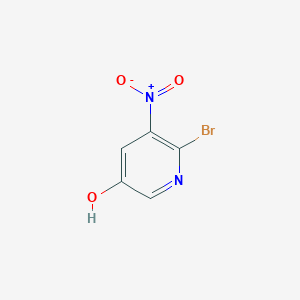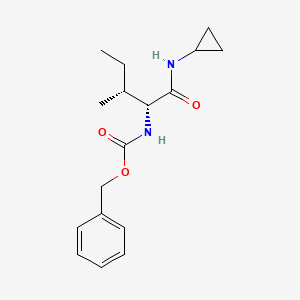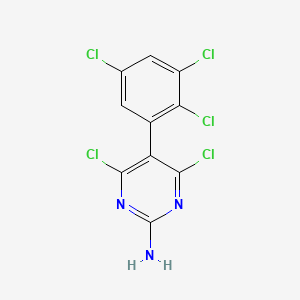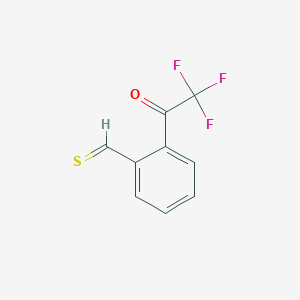
(S)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyrimidin-2-ylamino group and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Pyrimidin-2-ylamino Group: The pyrimidin-2-ylamino group is introduced through a nucleophilic substitution reaction using pyrimidine derivatives.
Esterification: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine derivatives in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
(S)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives
- N-(pyridin-2-yl)amides
- Halogenated pyrrolo[2,3-d]pyrimidin-4-yl compounds
Uniqueness
(S)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is unique due to its specific structural features, such as the combination of a piperidine ring with a pyrimidin-2-ylamino group and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H22N4O2 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(pyrimidin-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17)/t11-/m0/s1 |
Clé InChI |
UZMUBCWRNOHDJI-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=CC=N2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine](/img/structure/B13091801.png)

![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)
![tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13091809.png)

![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)

![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)


![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
